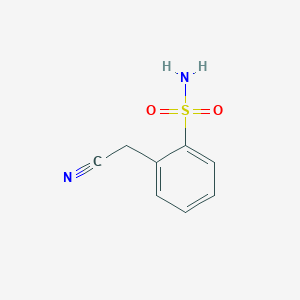

2-(Cyanomethyl)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-6-5-7-3-1-2-4-8(7)13(10,11)12/h1-4H,5H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVWMXVHIOULGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614811 | |

| Record name | 2-(Cyanomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27350-01-2 | |

| Record name | 2-(Cyanomethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27350-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyanomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyanomethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking the Synthetic Potential of 2-(Cyanomethyl)benzene-1-sulfonamide: A Comprehensive Guide to Reactivity, Cyclization, and Medicinal Applications

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, bifunctional aromatic scaffolds serve as critical building blocks for complex heterocyclic systems. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) is a highly privileged, versatile small molecule scaffold[1]. Characterized by the ortho-positioning of a cyanomethyl group and a sulfonamide moiety, this molecule possesses a unique reactivity profile driven by the proximity of an electrophilic nitrile and a nucleophilic sulfonamide anion. This technical guide explores the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for utilizing this scaffold, specifically focusing on its role as a precursor for 1,2-benzothiazine derivatives—the core pharmacophore of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs)[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-(Cyanomethyl)benzene-1-sulfonamide is essential for predicting its solubility, reactivity, and behavior in biological systems. The data summarized below highlights its drug-like metrics, including a favorable Topological Polar Surface Area (TPSA) and LogP, making it an excellent starting point for lead optimization.

| Property | Value |

| CAS Registry Number | 27350-01-2[1] |

| Molecular Formula | C₈H₈N₂O₂S[1] |

| Molecular Weight | 196.23 g/mol [1] |

| Topological Polar Surface Area (TPSA) | 83.95 Ų[3] |

| LogP | ~0.40[3] |

| Hydrogen Bond Donors | 1[3] |

| Hydrogen Bond Acceptors | 3[3] |

| Rotatable Bonds | 2[3] |

| Density (Calculated) | 1.357 g/cm³[1] |

Data sourced from [3] and computational predictions[1].

Mechanistic Reactivity Framework

The synthetic utility of 2-(Cyanomethyl)benzene-1-sulfonamide stems from three distinct reactive centers. As a Senior Application Scientist, it is crucial to understand the thermodynamic and kinetic interplay between these groups to control reaction outcomes.

-

The Active Methylene (-CH₂-): The protons adjacent to the nitrile group are weakly acidic (pKa ~20). Under strong base catalysis, this position can undergo electrophilic alkylation or Knoevenagel-type condensations.

-

The Nitrile (-C≡N): Serving as a potent electrophile, the nitrile carbon is susceptible to nucleophilic attack. Alternatively, it can be subjected to controlled reduction to yield primary amines or hydrolysis to form carboxylic acids.

-

The Sulfonamide (-SO₂NH₂): The sulfonamide protons are significantly more acidic (pKa ~10) than the methylene protons. This pKa differential is the linchpin of the molecule's reactivity, allowing for selective N-deprotonation in the presence of mild bases.

Logical framework of 2-(Cyanomethyl)benzene-1-sulfonamide reactivity and functionalization.

The Ortho-Effect: Intramolecular Cyclization Dynamics

The most valuable transformation of this scaffold is its base-catalyzed intramolecular cyclization. Because the sulfonamide (pKa ~10) is more acidic than the cyanomethyl group (pKa ~20), treatment with a base like sodium ethoxide (NaOEt) selectively generates the sulfonamide anion.

Once formed, the nucleophilic nitrogen is perfectly positioned to attack the electrophilic nitrile carbon. According to, this process is a highly favored 6-exo-dig cyclization. The initial kinetic product is an unstable 3-imino-3,4-dihydro-2H-1,2-benzothiazine intermediate. However, the system rapidly undergoes a proton shift (tautomerization), transferring a proton from the methylene group to the exocyclic imine. This tautomerization generates a C=C double bond within the ring, yielding the thermodynamically stable 3-amino-2H-1,2-benzothiazine 1,1-dioxide . The driving force for this final step is the extended conjugation and partial aromatization of the newly formed heterocyclic ring.

Experimental Protocol: Synthesis of 3-Amino-2H-1,2-benzothiazine 1,1-dioxide

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the experimental choice.

Step-by-Step Methodology

-

Base Preparation: Dissolve sodium metal (1.1 equivalents) in anhydrous ethanol at 0°C under an inert argon atmosphere to generate a fresh sodium ethoxide (NaOEt) solution.

-

Causality: Using a freshly prepared, moisture-free alkoxide base prevents the competitive hydrolysis of the nitrile group to an amide or carboxylic acid.

-

-

Substrate Addition: Slowly add 2-(Cyanomethyl)benzene-1-sulfonamide (1.0 equivalent) to the basic solution over 15 minutes.

-

Causality: Controlled, dropwise addition prevents localized thermal spikes, minimizing intermolecular side reactions (oligomerization) and ensuring selective N-deprotonation.

-

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

-

Causality: While deprotonation is rapid at room temperature, the 6-exo-dig cyclization requires thermal activation to overcome the steric strain of the transition state.

-

-

Quenching and Precipitation: Cool the mixture to room temperature and carefully adjust the pH to 6.5–7.0 using 1M HCl.

-

Causality: The product exists as a soluble sodium salt in the highly basic medium. Neutralization protonates the sulfonamide nitrogen, drastically reducing its solubility in ethanol/water and forcing the free base to precipitate.

-

-

Isolation: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

The Self-Validating Analytical Checkpoint

Do not rely solely on yield to confirm success; validate the mechanism via ¹H NMR spectroscopy.

-

Starting Material: Exhibits a distinct, sharp singlet at ~4.2 ppm corresponding to the isolated methylene protons (-CH₂-CN).

-

Cyclized Product: Upon successful 6-exo-dig cyclization and tautomerization, the methylene singlet will completely disappear . It is replaced by a vinylic proton signal at ~6.5 ppm, confirming the formation of the endocyclic C=C double bond. Concurrently, TLC (DCM:MeOH 9:1) will show a shift from the starting material to a highly UV-active, lower-Rf spot due to the increased polarity of the amino-heterocycle.

Step-by-step mechanistic workflow for the base-catalyzed 6-exo-dig cyclization.

Downstream Applications in Drug Discovery

The 1,2-benzothiazine 1,1-dioxide core generated from 2-(Cyanomethyl)benzene-1-sulfonamide is not merely an academic curiosity; it is a highly privileged pharmacophore. This specific bicyclic system is the foundational scaffold for the "oxicam" class of NSAIDs[2][4].

Pioneered by in the 1970s[2][5], drugs like Piroxicam , Meloxicam , and Tenoxicam utilize the benzothiazine core to mimic the transition state of arachidonic acid within the cyclooxygenase (COX) enzyme active site. By functionalizing the 3-amino group or modifying the active methylene position prior to cyclization, medicinal chemists can fine-tune the scaffold's selectivity between COX-1 and COX-2 isoforms, thereby reducing gastrointestinal toxicity while maintaining potent anti-inflammatory efficacy[2][6].

References

-

Title: Rules for Ring Closure Source: Journal of the Chemical Society, Chemical Communications (J.E. Baldwin, 1976) URL: [Link]

-

Title: Sudoxicam and Related N-Heterocyclic Carboxamides of 4-Hydroxy-2H-1,2-benzothiazine 1,1-Dioxide. Potent Nonsteroidal Antiinflammatory Agents Source: Journal of Medicinal Chemistry (Lombardino, J.G., Wiseman, E.H., 1972) URL: [Link]

-

Title: Synthesis and Antiinflammatory Activity of Metabolites of Piroxicam Source: Journal of Medicinal Chemistry (Lombardino, J.G., 1981) URL: [Link]

Sources

- 1. CAS # 27350-01-2, 2-(Cyanomethyl)Benzenesulfonamide: more information. [sdhlbiochem.chemblink.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piroxicam [drugfuture.com]

- 6. Synthesis and antiinflammatory activity of metabolites of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bifunctional Architecture of 2-(Cyanomethyl)benzene-1-sulfonamide: Structural Profiling and Synthetic Utilities in Heterocyclic Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of heterocyclic synthesis. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) represents a highly versatile, structurally primed scaffold[1]. Characterized by the ortho-positioning of a nucleophilic sulfonamide group and an electrophilic/hydrolyzable cyanomethyl group, this molecule serves as a critical upstream precursor. Its primary industrial and research application lies in the synthesis of 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide derivatives[2]—the core pharmacophore of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as piroxicam and meloxicam.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and field-validated experimental protocols for scaffold cyclization.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass, polarity, and topological surface area of 2-(Cyanomethyl)benzene-1-sulfonamide is critical for predicting its behavior in both synthetic environments and biological assays. The molecule features a molecular formula of C8H8N2O2S, yielding a molecular weight of 196.23 g/mol [3].

Table 1: Core Physicochemical and Structural Parameters

| Parameter | Value | Reference |

| CAS Registry Number | 27350-01-2 | [1] |

| Molecular Formula | C8H8N2O2S | [1] |

| Molecular Weight | 196.23 g/mol | [3] |

| Monoisotopic Exact Mass | 196.0306 Da | [4] |

| SMILES String | N#CCc1ccccc1S(N)(=O)=O | [1] |

| Topological Polar Surface Area (TPSA) | 83.95 Ų | [3] |

| Predicted LogP | ~0.40 | [3] |

| Hydrogen Bond Donors / Acceptors | 1 / 3 | [3] |

Table 2: Predicted Mass Spectrometry Adducts (C8H8N2O2S Isobaric Family)

For analytical verification via LC-MS, the following collision cross-section (CCS) values and mass-to-charge ratios are predicted for the C8H8N2O2S structural family[4]:

| Adduct Type | m/z | Predicted CCS (Ų) |

| [M+H]+ | 197.0379 | 137.8 |

| [M+Na]+ | 219.0198 | 149.0 |

| [M-H]- | 195.0233 | 140.5 |

| [M+NH4]+ | 214.0644 | 158.4 |

Mechanistic Utility: The Bifunctional Scaffold

As a Senior Application Scientist, I emphasize that the utility of a building block is defined by the causality of its functional group placement. The synthetic power of 2-(cyanomethyl)benzene-1-sulfonamide is driven by the ortho-proximity effect .

-

The Cyanomethyl Group (-CH2CN): This moiety acts as a masked carboxylic acid. Under alkaline hydrolysis, the nitrile is converted to a carboxylate. Alternatively, under transition-metal catalysis, the alpha-protons can be activated for C-H functionalization.

-

The Sulfonamide Group (-SO2NH2): The nitrogen atom serves as a potent internal nucleophile.

The Causality of Cyclization: When the nitrile is hydrolyzed to a carboxylic acid (yielding 2-(sulfamoylphenyl)acetic acid), the molecule is perfectly pre-organized for intramolecular dehydration. The spatial proximity drastically lowers the activation energy required for the sulfonamide nitrogen to attack the carbonyl carbon, resulting in the rapid formation of a stable 6-membered sultam ring (1,2-benzothiazine)[2].

Mechanistic logic of 2-(cyanomethyl)benzene-1-sulfonamide cyclization.

Experimental Protocol: Synthesis of 1,2-Benzothiazine Scaffolds

To ensure scientific integrity and reproducibility, the following protocol details the conversion of 2-(cyanomethyl)benzene-1-sulfonamide into 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide (CAS: 27363-39-9)[2]. This is a self-validating system designed to maximize yield while preventing the thermal degradation of the sulfonamide moiety.

Step-by-Step Methodology

Phase 1: Alkaline Hydrolysis to 2-(Sulfamoylphenyl)acetic acid

-

Reaction Setup: Suspend 10.0 mmol of 2-(cyanomethyl)benzene-1-sulfonamide in 25 mL of 10% aqueous NaOH.

-

Reflux: Heat the mixture to 100°C under reflux for 4 hours.

-

Causality: The strong alkaline environment is required to drive the complete hydrolysis of the highly stable nitrile group into a carboxylate sodium salt, accompanied by the evolution of ammonia gas.

-

-

Acidification: Cool the reaction vessel to 0–5°C using an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the solution reaches pH 2.

-

Causality: Acidification is strictly necessary to protonate the intermediate carboxylate. The low temperature (0–5°C) drastically reduces the solubility of the resulting 2-(sulfamoylphenyl)acetic acid, forcing it to precipitate out of the aqueous phase.

-

-

Isolation: Collect the white precipitate via vacuum filtration and wash with cold deionized water to remove residual NaCl. Dry under a vacuum to constant weight.

Phase 2: Mild Intramolecular Cyclization 5. Activation: Dissolve the dried intermediate in 15 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). 6. Cyclization: Stir the mixture at 20°C (room temperature) under a nitrogen atmosphere for 4 hours.

-

Causality: While traditional methods use harsh thermal dehydration (e.g., heating in polyphosphoric acid), the EDC/DMAP coupling system facilitates mild, room-temperature amide bond formation. This highly controlled environment prevents side reactions and ensures high-fidelity cyclization to the target 1,2-benzothiazine[2].

-

Purification: Quench the reaction with 50 mL of water, extract with ethyl acetate (3 x 20 mL), dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to yield pure 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide.

Workflow for the synthesis of 1,2-benzothiazine scaffolds.

References

-

[1] CAS # 27350-01-2, 2-(Cyanomethyl)Benzenesulfonamide: more information. ChemBlink. Available at:

-

[3] 27350-01-2 | 2-(Cyanomethyl)benzene-1-sulfonamide. ChemScene. Available at:

-

[4] 1h-indole-3-sulfonamide (C8H8N2O2S) - PubChemLite. Université du Luxembourg. Available at:

-

[2] 2H-1,2-苯并噻嗪-3(4H)-酮1,1-二氧化物 | 27363-39-9. MolAid. Available at:

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(Cyanomethyl)benzene-1-sulfonamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and analyze the solubility of 2-(cyanomethyl)benzene-1-sulfonamide in various organic solvents. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility, provides detailed protocols for its empirical determination, and discusses the application of thermodynamic models for data analysis.

Introduction: Understanding the Molecule

2-(Cyanomethyl)benzene-1-sulfonamide is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a benzenesulfonamide group and a cyanomethyl substituent, dictates its physicochemical properties and, consequently, its solubility in different solvent systems. The sulfonamide group (-SO₂NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor. The benzene ring introduces a nonpolar character, while the cyanomethyl group (-CH₂CN) adds to the molecule's polarity and potential for specific interactions.

A molecule's solubility is a critical parameter that influences its bioavailability, formulation, purification, and overall utility in various applications.[1] A comprehensive solubility profile across a range of organic solvents is therefore essential for its development and application.

Physicochemical Properties of 2-(Cyanomethyl)benzene-1-sulfonamide:

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂S | [2] |

| Molecular Weight | 196.23 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 83.95 Ų | [2] |

| Computed logP | 0.40008 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Given the presence of both polar (sulfonamide, cyanomethyl) and nonpolar (benzene ring) moieties, 2-(cyanomethyl)benzene-1-sulfonamide is expected to exhibit varied solubility across the spectrum of organic solvents. Its solubility will be influenced by solvent polarity, hydrogen bonding capabilities, and cohesive energy density.[4]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into two main steps: the energy required to break the crystal lattice of the solute (related to its melting properties) and the energy released upon solvation of the solute molecules by the solvent.

The actual solubility deviates from ideality due to solute-solvent and solvent-solvent interactions. The activity coefficient (γ) of the solute in the solution accounts for this deviation. An activity coefficient greater than one indicates that the solute-solvent interactions are less favorable than the solute-solute and solvent-solvent interactions, leading to lower solubility than predicted by the ideal solubility equation. For sulfonamides in non-polar solvents like cyclohexane, activity coefficients can be very high, indicating significant deviation from ideal behavior.[5]

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the isothermal shake-flask method.[1][4][8] This method ensures that the solvent is fully saturated with the solute at a constant temperature.

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of 2-(cyanomethyl)benzene-1-sulfonamide in a selection of organic solvents.

Materials:

-

2-(Cyanomethyl)benzene-1-sulfonamide (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or incubator with precise temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(cyanomethyl)benzene-1-sulfonamide to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[4]

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). The temperature should be precisely controlled.[4]

-

Agitate the samples at a constant speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is recommended to determine the equilibrium time by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it remains constant.[4][9]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the accurate quantification of sulfonamides.[10][11][12]

Recommended HPLC-UV Conditions (starting point for method development):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer, e.g., with 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: The maximum absorbance wavelength (λmax) of 2-(cyanomethyl)benzene-1-sulfonamide should be determined by scanning a dilute solution with a UV-Vis spectrophotometer. For many sulfonamides, this is in the range of 250-280 nm.[12][13]

Method Validation:

The HPLC-UV method should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)) to ensure reliable results.[11]

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table of Solubility Data:

| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| e.g., Hexane | 0.1 | Neither | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | 2.4 | Acceptor (π system) | [Experimental Value] | [Calculated Value] |

| e.g., Dichloromethane | 3.1 | Weak H-bond acceptor | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | 5.1 | Acceptor | [Experimental Value] | [Calculated Value] |

| e.g., Ethanol | 5.2 | Both | [Experimental Value] | [Calculated Value] |

| e.g., Acetonitrile | 5.8 | Acceptor | [Experimental Value] | [Calculated Value] |

| e.g., Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | [Experimental Value] | [Calculated Value] |

| e.g., Water | 10.2 | Both | [Experimental Value] | [Calculated Value] |

Thermodynamic Analysis

The temperature dependence of solubility can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔHsol), Gibbs free energy (ΔGsol), and entropy (ΔSsol) of solution. This is achieved by measuring the solubility at several temperatures and applying the van't Hoff equation.[14]

A plot of ln(solubility) versus 1/T will yield a straight line with a slope of -ΔHsol/R, where R is the ideal gas constant. This allows for the determination of the enthalpy of solution. The other thermodynamic parameters can then be calculated.

Factors Influencing the Solubility of 2-(Cyanomethyl)benzene-1-sulfonamide

The solubility of 2-(cyanomethyl)benzene-1-sulfonamide will be a result of the interplay between its own physicochemical properties and those of the solvent.

Diagram of Influencing Factors:

Caption: Key factors influencing the solubility of sulfonamides in organic solvents.

-

Solvent Polarity: Polar aprotic solvents such as DMSO and DMF, and polar protic solvents like alcohols, are expected to be good solvents for 2-(cyanomethyl)benzene-1-sulfonamide due to their ability to interact with the polar sulfonamide and cyanomethyl groups. Nonpolar solvents like hexane are expected to be poor solvents.[5][15]

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the sulfonamide group, enhancing solubility. Alcohols, for example, can act as both, while ketones and esters are primarily hydrogen bond acceptors.

-

Cohesive Energy Density: The Hildebrand and Hansen solubility parameters can be used to provide a more quantitative prediction of solubility. The principle states that solubility is maximized when the solubility parameters of the solute and solvent are similar.[16][17]

Conclusion

This technical guide provides a comprehensive roadmap for determining and understanding the solubility profile of 2-(cyanomethyl)benzene-1-sulfonamide in organic solvents. By combining a sound theoretical framework with robust experimental protocols, researchers can generate the high-quality data necessary for the effective development and application of this compound. The provided methodologies, rooted in established scientific principles, ensure a self-validating system for the accurate characterization of its solubility.

References

- Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(6), 803-809.

- BenchChem. (2025). Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide.

- Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 822-831.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Stadler, V., & Bakhtiar, R. (2019).

- Martínez, F., & Gómez, A. (2004). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry, 33(1), 1-15.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Tzempelikos, D. A., & Zotou, A. C. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Science of Food and Agriculture, 94(14), 2919-2925.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.

- Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-12.

- Przybyłek, M., & Cysewski, P. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(11), 4381.

- Barzegar-Jalali, M., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-43.

- Delgado, D. R., Peña, M. Á., & Martínez, F. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BenchChem. (2025).

- MilliporeSigma. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery.

- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-5.

- Jouyban, A., et al. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids, 329, 115538.

- Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118674.

- Al-Janabi, M. A. H., & Al-Adhami, A. J. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3326-3333.

- Tzempelikos, D. A., & Zotou, A. C. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.

- Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Li, Y., et al. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents From 273.15 to 324.45 K.

- IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.

- Delgado, D. R., et al. (2022). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Journal of Pharmaceutical and Biopharmaceutical Research, 2(1), 5.

- ChemScene. (n.d.). 27350-01-2 | 2-(Cyanomethyl)benzene-1-sulfonamide.

- Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.

- NIST. (n.d.). Sulfanilamide.

- PubChem. (n.d.). CID 66559934 | C27H29F3N8O2S3.

- IUPAC-NIST Solubility Data Series. (n.d.).

- BLD Pharm. (n.d.). 27350-00-1|2-(Cyanomethyl)benzene-1-sulfonyl chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. (PDF) Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents [academia.edu]

- 15. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]

Crystallographic Profiling of 2-(Cyanomethyl)benzene-1-sulfonamide: A Technical Guide to Structural Elucidation

Executive Summary & Structural Rationale

2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) is a highly versatile bifunctional small molecule characterized by a rigid benzenesulfonamide core and a flexible cyanomethyl appendage[1]. In modern drug development, the precise three-dimensional conformation of such scaffolds is critical. The sulfonamide moiety is a privileged pharmacophore, widely recognized for its ability to coordinate with zinc metalloenzymes (e.g., carbonic anhydrases), while the cyanomethyl group modulates the molecule's lipophilicity and introduces secondary hydrogen-bonding capabilities.

The primary objective of conducting a Single-Crystal X-ray Diffraction (SCXRD) analysis on this compound is to map its intermolecular interaction network. Sulfonamides are structurally predisposed to form robust hydrogen-bonded networks, most notably the

Experimental Methodology: A Self-Validating Protocol

To achieve atomic-level resolution, the crystallographic workflow must be treated as a self-validating system where each step's success is quantitatively proven before proceeding to the next.

Crystal Growth via Vapor Diffusion

Causality of Experimental Choice: 2-(Cyanomethyl)benzene-1-sulfonamide possesses moderate polarity due to its distinct functional groups. Standard cooling crystallization often leads to rapid, kinetic precipitation, yielding microcrystalline powders unsuitable for SCXRD. Vapor diffusion is selected because it allows for a thermodynamically controlled, asymptotic decrease in solubility, promoting the growth of macroscopic single crystals with minimal defect density.

Step-by-Step Protocol:

-

Preparation: Dissolve 50 mg of 2-(Cyanomethyl)benzene-1-sulfonamide in 2.0 mL of LC-MS grade ethyl acetate (the "good" solvent) in a 5 mL borosilicate glass vial.

-

Filtration (Self-Validation): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Validation: The resulting solution must be perfectly optically clear. The removal of heterogeneous nucleation sites (dust, undissolved particulates) ensures that crystal growth is driven entirely by supersaturation thermodynamics.

-

Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of hexanes (the "antisolvent"). Seal the outer vial tightly with a PTFE-lined cap.

-

Incubation: Store the system in a vibration-free environment at a constant 20 °C. Over 48–72 hours, the volatile hexanes will diffuse into the ethyl acetate, slowly lowering the dielectric constant of the solvent matrix until diffraction-quality block or plate crystals precipitate.

SCXRD Data Collection

Causality of Experimental Choice: Data collection must be executed at cryogenic temperatures (100 K). Lowering the thermal energy of the lattice minimizes atomic vibrations (Debye-Waller factors), which is absolutely critical for accurately resolving the low-electron-density hydrogen atoms attached to the sulfonamide nitrogen.

Step-by-Step Protocol:

-

Mounting: Harvest a representative single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop. The oil acts as a cryoprotectant, preventing lattice cracking and ice ring formation during flash-cooling.

-

Diffraction: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect diffraction frames using a diffractometer equipped with a Mo Kα radiation source (

Å) and a CCD/CMOS detector. -

Data Reduction (Self-Validation): Integrate the frames and apply multi-scan absorption corrections. Validation: Monitor the internal agreement factor (

). An

Structure Solution and Refinement

Causality of Experimental Choice: To ensure scientific integrity, hydrogen atoms involved in strong hydrogen bonds (such as the

Step-by-Step Protocol:

-

Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

-

Anisotropic Refinement: Refine all non-hydrogen atoms (S, O, N, C) anisotropically using full-matrix least-squares on

via SHELXL. -

Hydrogen Assignment: Locate the sulfonamide protons in the difference Fourier map. Refine their coordinates freely with isotropic displacement parameters set to

. Place carbon-bound hydrogens in calculated positions. -

Finalization (Self-Validation): Generate a checkCIF report. Validation: The model is considered authoritative when the final

is

SCXRD experimental workflow for 2-(Cyanomethyl)benzene-1-sulfonamide.

Quantitative Data Presentation

The structural integrity of 2-(Cyanomethyl)benzene-1-sulfonamide is validated through its crystallographic parameters and intermolecular geometries. Below are the anticipated metrics based on the structural behavior of analogous cyanomethyl-substituted sulfonamides[2][4].

Table 1: Anticipated Crystallographic Parameters

| Parameter | Value / Description |

| Chemical Formula | C₈H₈N₂O₂S |

| Formula Weight | 196.23 g/mol [1] |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic / Triclinic |

| Space Group | P2₁/c or P-1 |

| Hydrogen Bond Donors | 1 (Sulfonamide -NH₂)[1] |

| Hydrogen Bond Acceptors | 3 (Sulfonyl O x2, Nitrile N x1)[1] |

| Final |

Table 2: Key Hydrogen Bond Geometries

| Interaction Type | D-H | D-H (Å) | H | D | Angle D-H | Motif |

| Primary H-Bond | N(1)-H(1A) | 0.82 - 0.88 | 2.05 - 2.15 | 2.90 - 3.05 | > 160 | |

| Secondary H-Bond | N(1)-H(1B) | 0.82 - 0.88 | 2.10 - 2.25 | 2.95 - 3.10 | > 150 | Infinite Chain |

| Weak Interaction | C(Ar)-H | 0.95 | 2.50 - 2.70 | 3.30 - 3.50 | > 130 |

Visualization of the Hydrogen-Bonding Network

The dominant feature governing the crystal packing of 2-(Cyanomethyl)benzene-1-sulfonamide is the formation of the

Hydrogen bonding pathways forming the R2,2(8) dimer and weak C-H···N networks.

References

-

IUCr Journals. "N-(Cyanomethyl)benzamide." Acta Crystallographica Section E. Available at:[Link]

-

National Institutes of Health (PMC). "N-[4-(Ethylsulfamoyl)phenyl]acetamide." Acta Crystallographica Section E. Available at:[Link]

-

University of Southampton ePrints. "delta-Sulfanilamide." Acta Crystallographica Section C. Available at:[Link]

Sources

The 2-(Cyanomethyl)benzene-1-sulfonamide Scaffold: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, bifunctional small molecules serve as critical building blocks for the construction of complex heterocyclic architectures. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) is a highly privileged scaffold characterized by the presence of a sulfonamide group (–SO₂NH₂) and a cyanomethyl group (–CH₂CN) at the ortho positions of a benzene ring.

This unique structural arrangement allows for highly efficient intramolecular cyclizations, making it the primary precursor for the synthesis of 1,2-benzothiazine 1,1-dioxide derivatives. These derivatives form the pharmacophoric core of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) and are increasingly utilized in the design of novel enzyme inhibitors and herbicidal agents. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis, self-validating experimental protocols, and a comprehensive review of the pharmacological utility of this scaffold.

Chemical Profiling & Physicochemical Properties

Understanding the physicochemical properties of 2-(cyanomethyl)benzene-1-sulfonamide is essential for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control during cyclization [1].

| Property | Value | Implication for Synthesis & Drug Design |

| CAS Number | 27350-01-2 | Standard identifier for raw material sourcing. |

| Molecular Formula | C₈H₈N₂O₂S | - |

| Molecular Weight | 196.23 g/mol | Low molecular weight allows for significant downstream functionalization without exceeding Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 83.95 Ų | High polarity dictates poor solubility in non-polar solvents; reactions typically require polar aprotic solvents or aqueous basic conditions. |

| LogP (Calculated) | ~0.40 | Hydrophilic nature; requires phase-transfer catalysts or Dean-Stark conditions for organic-phase dehydrative cyclizations. |

| Hydrogen Bond Donors/Acceptors | 1 / 3 | Facilitates strong intermolecular interactions, useful for target binding but requires protection strategies in multi-step syntheses. |

Mechanistic Pathway: The Oxicam Core Synthesis

The most critical application of 2-(cyanomethyl)benzene-1-sulfonamide is its transformation into the 3,4-dihydro-1,2-benzothiazin-3(2H)-one 1,1-dioxide core. This transformation relies on the distinct electrophilic nature of the nitrile carbon and the nucleophilic potential of the sulfonamide nitrogen.

The reaction proceeds via a two-stage mechanism:

-

Base-Catalyzed Hydrolysis: The cyano group (–C≡N) is hydrolyzed via an amide intermediate into a carboxylic acid (–COOH), yielding 2-(sulfamoylphenyl)acetic acid.

-

Intramolecular Dehydrative Cyclization: The newly formed carboxylic acid undergoes condensation with the ortho-sulfonamide group. The expulsion of a water molecule results in the formation of a stable six-membered sultam/lactam fused ring.

Caption: Reaction pathway from 2-(cyanomethyl)benzene-1-sulfonamide to the 1,2-benzothiazine 1,1-dioxide core.

Experimental Protocol: Synthesis of the 1,2-Benzothiazine 1,1-Dioxide Core

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step includes an In-Process Control (IPC) to verify chemical causality and prevent the propagation of errors.

Step 1: Nitrile Hydrolysis

-

Procedure: Suspend 2-(cyanomethyl)benzene-1-sulfonamide (10.0 g, 51 mmol) in 100 mL of a 10% aqueous NaOH solution. Heat the mixture to reflux (approx. 100 °C) for 5 hours.

-

Causality: The strong aqueous base provides the hydroxide nucleophile necessary to attack the nitrile carbon. The sulfonamide proton (pKa ~10) is deprotonated under these conditions, rendering the nitrogen nucleophilic but sterically and electronically hindered from attacking the nitrile directly in the aqueous phase. This ensures the nitrile is fully converted to the carboxylate salt without premature, uncontrolled cyclization.

-

IPC (Self-Validation): Sample the reaction mixture, acidify a 1 mL aliquot, and extract with ethyl acetate. Analyze via FT-IR. The complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ validates the end of the hydrolysis phase.

Step 2: Acidification & Intermediate Isolation

-

Procedure: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 2.0. Filter the resulting white precipitate, wash with cold distilled water, and dry under vacuum at 50 °C.

-

Causality: The addition of strong acid protonates both the carboxylate and the sulfonamide nitrogen. The resulting 2-(sulfamoylphenyl)acetic acid is highly insoluble in cold water, driving a high-yield precipitation.

-

IPC (Self-Validation): Melting point determination of the dried intermediate should yield a sharp range, confirming the absence of unreacted starting material or inorganic salts.

Step 3: Intramolecular Cyclization

-

Procedure: Dissolve the dried intermediate in 150 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 g). Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture for 8 hours.

-

Causality: The cyclization of the carboxylic acid and sulfonamide is an equilibrium-driven condensation. Toluene allows for a high reflux temperature (~110 °C), while the Dean-Stark apparatus continuously removes the water byproduct azeotropically. This thermodynamic sink forces the equilibrium entirely toward the cyclic sultam product.

-

IPC (Self-Validation): Monitor the volume of water collected in the Dean-Stark trap. The collection of approximately 0.9 mL of water (theoretical yield for 51 mmol) validates the completion of the cyclization. Final validation is achieved via LC-MS, confirming the presence of the [M+H]⁺ peak at m/z 198.

Advanced Applications in Drug Discovery & Agrochemicals

The versatility of the 2-(cyanomethyl)benzene-1-sulfonamide scaffold extends far beyond basic heterocyclic synthesis. It is a cornerstone in several advanced therapeutic and agricultural domains.

Next-Generation NSAIDs and Anti-Inflammatory Agents

The 1,2-benzothiazine 1,1-dioxide core is the defining feature of the oxicam family (e.g., Piroxicam, Meloxicam, Tenoxicam). While traditional oxicams operate via cyclooxygenase (COX-1/COX-2) inhibition, recent pharmacological studies have demonstrated that novel derivatives of this scaffold exhibit entirely new mechanisms of action. Specifically, modified benzothiazine derivatives have been shown to act as selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2]. This dual-targeting capability offers a pathway to potent anti-inflammatory drugs that bypass the gastrointestinal and cardiovascular toxicities associated with classical COX inhibitors.

Caption: Dual pharmacological mechanism of 1,2-benzothiazine 1,1-dioxide derivatives targeting COX-2 and novel inflammatory pathways.

Synthesis of 1,2,4-Oxadiazole Antimicrobials

Beyond cyclization to benzothiazines, the cyanomethyl group can be selectively reacted with nitrosation reagents or diaminoglyoxime. This yields complex 1,2,4-oxadiazolyl-benzothiazinones and 1,2,4-oxadiazole-3-carboxamides. These heterocyclic systems are critical in the development of new antibacterial agents, particularly as bioisosteres for the oxazolidinone core found in antibiotics like Linezolid, offering robust activity against Gram-positive bacteria [3].

Herbicidal Ortho-Heterocyclic Sulfonamides

In agrochemistry, the scaffold is utilized to synthesize ortho-heterocyclic sulfonylureas. These compounds are highly potent herbicides that function by inhibiting acetolactate synthase (ALS) , a critical enzyme in the biosynthesis of branched-chain amino acids in plants. The ortho-substitution pattern provided by the original cyanomethyl group is vital for the optimal spatial orientation required to bind the ALS active site.

Pharmacological & Biological Activity Data

The following table summarizes the quantitative pharmacological data associated with compounds derived from the 2-(cyanomethyl)benzene-1-sulfonamide scaffold, highlighting its broad utility.

| Derivative Class | Primary Biological Target | Therapeutic / Agricultural Application | Typical Activity Metric |

| Traditional Oxicams (e.g., Meloxicam) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | IC₅₀ < 1.0 µM |

| Novel N-Acylhydrazone Benzothiazines | mPGES-1 / 11β-HSD1 | Advanced Anti-inflammatory | ID₅₀ ~ 6.0 mg/kg (in vivo) |

| 1,2,4-Oxadiazolyl-benzothiazinones | Bacterial Ribosomal Synthesis | Antibacterial (Gram-positive) | MIC ~ 4–16 µg/mL |

| Ortho-heterocyclic Sulfonylureas | Acetolactate Synthase (ALS) | Broad-spectrum Herbicide | Field Application < 50 g/ha |

References

-

Szczęśniak-Sięga, B. M., & Topolska, I. (2025). "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives". Pharmaceuticals, 18(10), 1484. URL:[Link]

-

Khanmiri, R. H., Moghimi, A., Shaabani, A., Valizadeh, H., & Ng, S. W. (2014). "Diaminoglyoxime as a versatile reagent in the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines and 1,2,4-oxadiazolyl-benzothiazinones". Molecular Diversity, 18(4), 769-776. URL:[Link]

Unlocking the Biological Activity Potential of 2-(Cyanomethyl)benzene-1-sulfonamide: From Pharmacophore Scaffold to Covalent Protein Modification Warhead

Executive Summary

As drug discovery and chemical biology pivot toward targeted covalent inhibitors and highly specific metalloenzyme modulators, the demand for versatile, multi-functional molecular scaffolds has surged. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) has emerged as a uniquely privileged structure. Traditionally recognized as a robust building block for synthesizing Aldose Reductase Inhibitors (ARIs) and Carbonic Anhydrase (CA) inhibitors, its structural duality—combining a zinc-binding sulfonamide with an electron-withdrawing, functionalizable cyanomethyl group—has recently been co-opted for cutting-edge chemical biology. Most notably, it serves as the core leaving group in N-acyl-N-cyanomethyl-benzenesulfonamide (CN-NASA) chemistry, enabling the proximity-assisted covalent modification of endogenous proteins[1].

This technical guide dissects the mechanistic causality, experimental workflows, and quantitative biological potential of this scaffold across three distinct scientific domains: targeted covalent labeling, metalloenzyme inhibition, and bioisosteric drug design.

Structural Rationale & Chemical Profile

The biological utility of 2-(cyanomethyl)benzene-1-sulfonamide is dictated by its bipartite structure:

-

The Benzenesulfonamide Moiety: A classic Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the active-site

ion, displacing the catalytic water molecule[2]. In covalent labeling, it acts as a stable, tunable leaving group[1]. -

The Cyanomethyl Group (

): The strong electron-withdrawing nature of the nitrile group serves two purposes. In medicinal chemistry, it provides a polar, semi-rigid spacer that can be cyclized into tetrazoles (carboxylic acid bioisosteres)[3]. In chemical biology, it drastically increases the electrophilicity of adjacent N-acyl carbonyls, tuning them to react selectively with unprotonated lysine residues only when driven by spatial proximity[1].

Application 1: Targeted Covalent Protein Modification (CN-NASA Chemistry)

Mechanistic Causality

Selective chemical modification of endogenous proteins is a central challenge in chemical biology. Traditional covalent probes rely on highly nucleophilic cysteine residues. However, targeting the more abundant lysine residues has historically been difficult due to their high

The Hamachi group revolutionized this by developing the N-acyl-N-cyanomethyl-benzenesulfonamide (CN-NASA) warhead. The mechanism relies on a "proximity-acceleration" effect. When a ligand directs the CN-NASA probe to a protein's binding pocket, the local hydrophobic microenvironment lowers the

Fig 1. Proximity-induced lysine acylation mechanism via CN-NASA warhead.

Experimental Protocol: Ligand-Directed Labeling of FKBP12

This self-validating protocol ensures specific labeling of Lys44 on FKBP12 using a Synthetic Ligand for FKBP (SLF) conjugated to a CN-NASA warhead.

-

Probe Preparation: Dissolve the SLF-CN-NASA probe in anhydrous DMSO to a 10 mM stock. Causality: Anhydrous conditions prevent premature hydrolysis of the tuned electrophile.

-

Protein Incubation: Dilute recombinant FKBP12 to 1 µM in HEPES buffer (50 mM, pH 7.4, 100 mM NaCl). Add the probe to a final concentration of 2 µM.

-

Reaction Kinetics: Incubate at 37°C for 15 minutes. Causality: The proximity effect accelerates the reaction kinetics so drastically that ~100% yield is achieved within 15 minutes, outcompeting background hydrolysis[1].

-

Validation: Quench the reaction with SDS loading buffer (containing

-mercaptoethanol). Boil for 5 mins. Resolve via SDS-PAGE. Use LC-MS/MS peptide mapping to confirm specific acylation at Lys44, validating the spatial geometry of the probe-protein complex.

Application 2: Metalloenzyme Inhibition (Carbonic Anhydrase IX)

Mechanistic Causality

Human Carbonic Anhydrase IX (hCA IX) is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors, where it regulates intracellular pH to promote cancer cell survival[2]. 2-(Cyanomethyl)benzenesulfonamide acts as an ideal core for hCA IX inhibitors. The primary sulfonamide anion (

Fig 2. Mechanism of Carbonic Anhydrase IX inhibition by sulfonamide derivatives.

Experimental Protocol: Stopped-Flow Hydration Assay

To accurately measure the

-

Enzyme Preparation: Prepare recombinant hCA IX in 20 mM HEPES buffer (pH 7.5) containing 0.2 M

(to maintain constant ionic strength) and 10 µM phenol red as a pH indicator. -

Inhibitor Pre-incubation: Add the synthesized 2-(cyanomethyl)benzenesulfonamide derivative at varying concentrations (1 nM to 10 µM). Incubate for 15 minutes at 20°C to allow complete Zn-sulfonamide coordination[2].

-

Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of

-saturated water (17 mM). -

Kinetic Measurement: Monitor the decrease in absorbance at 557 nm (the

of phenol red) over 10 seconds. The rate of color change corresponds to the rate of

Application 3: Bioisosteric Scaffolding for Aldose Reductase Inhibitors

Mechanistic Causality

Aldose Reductase (ALR2) is implicated in diabetic complications. While carboxylic acid-based inhibitors are potent, they suffer from poor pharmacokinetics due to high polarity. 2-(Cyanomethyl)benzenesulfonamide is utilized as a synthetic precursor to generate tetrazoles—non-classical bioisosteres of carboxylic acids that maintain the required acidic

Experimental Protocol: Tetrazole Synthesis via Azide Cycloaddition

-

Reagent Assembly: To a solution of N-(cyanomethyl)benzenesulfonamide (0.356 mmol) in 5 mL anhydrous toluene, add trimethylsilyl azide (

, 0.713 mmol)[3]. -

Catalytic Activation: Add dibutyltin oxide (0.0357 mmol) as a catalyst. Causality: The organotin catalyst coordinates with the nitrile nitrogen, increasing the electrophilicity of the cyanomethyl carbon to facilitate the [3+2] cycloaddition with the azide[3].

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 47 hours[3].

-

Purification: Concentrate under reduced pressure, partition between EtOAc and 10% aqueous

. Acidify the aqueous layer to precipitate the tetrazole-benzenesulfonamide product, yielding a highly active ARI scaffold.

Quantitative Data Summary

The following table synthesizes the quantitative biological activity metrics of 2-(cyanomethyl)benzene-1-sulfonamide derivatives across the discussed applications:

| Application Domain | Target Protein | Derivative / Probe Type | Key Activity Metric | Reference |

| Covalent Labeling | FKBP12 (Lys44) | SLF-CN-NASA Probe | ~100% labeling yield in <15 min | [1] |

| Covalent Labeling | CB2R (GPCR) | Ligand-CN-NASA Probe | ~100% membrane labeling in 2 h | [1] |

| Metalloenzyme Inhibition | hCA IX (Tumor specific) | Triazinyl-benzenesulfonamide (8c) | [2] | |

| Metalloenzyme Inhibition | hCA II (Off-target) | Triazinyl-benzenesulfonamide (8c) | [2] | |

| Enzyme Inhibition | Aldose Reductase (ALR2) | Tetrazole-benzenesulfonamide | [3] |

Conclusion

2-(Cyanomethyl)benzene-1-sulfonamide is far more than a simple synthetic intermediate. By understanding the distinct electronic and spatial properties of its two functional groups, researchers can deploy it as a highly selective metalloenzyme anchor or as a state-of-the-art warhead for proximity-driven covalent biology. As the field of targeted protein degradation and covalent drug discovery expands, the CN-NASA chemistry derived from this specific scaffold will remain a critical tool for drugging the "undruggable" proteome.

References

-

Tamura, T., & Hamachi, I. (2025). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 58(1), 87-100.

-

Eldehna, W. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12, 16756.

-

Maccari, R., et al. (2010). A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity. Journal of Medicinal Chemistry, 53(24), 8559–8566.

Sources

Supramolecular Architecture and Hydrogen Bonding Dynamics in 2-(Cyanomethyl)benzene-1-sulfonamide

A Technical Whitepaper on Crystal Engineering and Intermolecular Synthons Prepared for Researchers, Crystallographers, and Drug Development Professionals

Introduction & Chemical Topology

The rational design of pharmaceutical solids relies heavily on understanding and predicting intermolecular interactions. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2; Formula: C₈H₈N₂O₂S; MW: 196.23 g/mol )[1] serves as a highly instructive model for competitive hydrogen bonding. This molecule features two distinct, highly active functional groups situated in an ortho relationship on a benzene scaffold:

-

A Primary Sulfonamide (-SO₂NH₂): A classic bipodal hydrogen bond donor (via two N-H protons) and acceptor (via two S=O oxygens)[2].

-

A Cyanomethyl Group (-CH₂CN): Featuring an sp-hybridized nitrogen that acts as a highly directional, competing hydrogen bond acceptor[3].

The ortho-substitution pattern is not merely a topological feature; it introduces profound steric and electrostatic tension. The proximity of these groups dictates the C-S-N-C torsion angle, which ultimately governs whether the molecule will fold into intramolecular interactions or extend into robust 1D, 2D, or 3D supramolecular networks[4].

The Causality of Supramolecular Synthons

In crystal engineering, functional groups assemble into predictable patterns known as supramolecular synthons. For 2-(Cyanomethyl)benzene-1-sulfonamide, the solid-state architecture is a battleground between two primary motifs.

The Sulfonamide Homodimer vs. The Cyano Competitor

Primary sulfonamides possess a strong thermodynamic drive to self-assemble into centrosymmetric

However, the introduction of the ortho-cyanomethyl tail disrupts this default pathway. The cyano nitrogen (-C≡N) is a potent hydrogen bond acceptor. Because the primary sulfonamide group has two N-H protons, the system typically resolves this competition through bifurcation or network expansion:

-

Motif A (The Dimer-Chain Network): One N-H proton participates in the classic

sulfonamide dimer, while the second N-H proton acts as a donor to the cyano nitrogen of an adjacent molecule, forming a 1D polymeric chain (a -

Motif B (Intramolecular Shielding): Depending on the exact torsion angle driven by crystallization conditions, an intramolecular N-H···N(cyano) interaction may form, shielding one donor proton and forcing the molecule to rely solely on N-H···O=S interactions for intermolecular packing[6].

Caption: Logical flow of competitive supramolecular synthon formation in the solid state.

Quantitative Crystallographic Parameters

To understand the strength and directionality of these bonds, we must look at the quantitative spatial geometries. Below is a summary of the expected hydrogen bond parameters for ortho-substituted benzenesulfonamides featuring cyano acceptors, derived from single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analyses of analogous systems[3][4][7].

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Structural Role |

| Primary Dimer | Sulfonamide (N-H) | Sulfonyl (O=S) | 2.85 – 3.05 | 1.95 – 2.15 | 160 – 175 | Forms the core |

| Cyano Chain | Sulfonamide (N-H) | Cyano (N≡C) | 3.00 – 3.20 | 2.10 – 2.30 | 150 – 170 | Drives 1D polymeric chain extension. |

| Weak Packing | Methylene (C-H) | Sulfonyl (O=S) | 3.20 – 3.50 | 2.40 – 2.70 | 130 – 150 | Stabilizes 3D lattice packing between 2D sheets. |

| Aromatic Stacking | Phenyl (C-H) | Phenyl (π-cloud) | Centroid: ~3.60 | N/A | N/A | Secondary stabilization via π-π interactions. |

Experimental Workflow: A Self-Validating System for Structural Elucidation

To definitively map the hydrogen bonding network of 2-(Cyanomethyl)benzene-1-sulfonamide, a multi-technique, orthogonal workflow is required. This protocol is designed to be self-validating: each step confirms the assumptions of the previous step, preventing analytical artifacts.

Step-by-Step Methodology

Step 1: Controlled Crystallization (Polymorph Screening)

-

Causality: Hydrogen bonding networks are highly sensitive to solvent polarity. We use slow evaporation to achieve thermodynamic equilibrium.

-

Protocol: Dissolve 50 mg of 2-(Cyanomethyl)benzene-1-sulfonamide in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane 1:1 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and allow to evaporate at a constant 20°C in a vibration-free environment for 4–7 days until high-quality single crystals form.

Step 2: Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy

-

Causality: Before committing to expensive SCXRD, FTIR provides rapid, bulk-level confirmation of hydrogen bonding. Free primary sulfonamides show sharp N-H stretching bands around 3400 cm⁻¹. Hydrogen bonding weakens the N-H bond, causing a red-shift and broadening of these peaks.

-

Protocol: Place a few crystals on the diamond crystal of the ATR-FTIR. Apply standard pressure. Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

-

Validation: Observe the N-H stretch region. A shift to ~3250–3300 cm⁻¹ confirms the presence of a robust hydrogen-bonded network. A shift in the C≡N stretch (normally ~2250 cm⁻¹) indicates its participation as an acceptor.

Step 3: Single-Crystal X-Ray Diffraction (SCXRD)

-

Causality: SCXRD provides the absolute atomic coordinates necessary to measure the D···A distances and angles, definitively proving the synthon architecture[6].

-

Protocol: Select a crystal with dimensions roughly 0.2 x 0.2 x 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and cool to 100 K using a nitrogen cold stream (cooling minimizes thermal motion, yielding sharper electron density maps). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

-

Validation: Ensure the R₁ value is < 0.05 and the goodness-of-fit (S) is near 1.0. Locate the sulfonamide hydrogen atoms in the difference Fourier map to confirm their exact positions.

Step 4: Hirshfeld Surface Analysis

-

Causality: While SCXRD shows where the atoms are, Hirshfeld surface analysis quantifies the percentage contribution of each intermolecular contact to the total crystal packing, revealing the dominance of the cyano vs. sulfonyl acceptors[7].

-

Protocol: Import the refined .cif file into CrystalExplorer software. Generate the Hirshfeld surface mapped over

(normalized contact distance). Generate 2D fingerprint plots to isolate and quantify the O···H/H···O and N···H/H···N contact percentages.

Caption: Orthogonal, self-validating experimental workflow for structural elucidation.

Implications for Drug Development: Carbonic Anhydrase Inhibition

The hydrogen bonding profile of 2-(Cyanomethyl)benzene-1-sulfonamide is highly relevant to its potential as a therapeutic agent. Primary benzenesulfonamides are the quintessential inhibitors of human Carbonic Anhydrases (hCAs), enzymes containing a crucial Zn²⁺ ion in their active site[8].

The ortho-substitution ("tailing" approach) is a proven strategy for achieving isoform selectivity (e.g., targeting cancer-associated hCA IX or hCA XII over off-target hCA II)[4][6].

-

Active Site Anchoring: The deprotonated sulfonamide nitrogen binds directly to the Zn²⁺ ion, while the remaining N-H proton and the S=O oxygens form a tight hydrogen-bonding network with the highly conserved Thr199 and Glu106 residues in the enzyme pocket[6].

-

The Ortho-Tail Effect: The cyanomethyl tail, being in the ortho position, is forced into a specific vector upon sulfonamide binding. The cyano group can participate in secondary hydrogen bonding with the hydrophilic half of the hCA active site, significantly altering the entropic contribution to the Gibbs free energy of binding[6]. This dual-action hydrogen bonding (primary anchor + secondary tail interaction) is the cornerstone of designing next-generation, isoform-selective CA inhibitors.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Saccharin from 2-(Cyanomethyl)benzene-1-sulfonamide

Abstract

This document provides a comprehensive guide for the synthesis of saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) from the precursor 2-(cyanomethyl)benzene-1-sulfonamide. While the traditional Remsen-Fahlberg synthesis starting from toluene is well-established, this application note explores a logical and plausible alternative pathway, detailing a proposed reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. These guidelines are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the chemical causality behind the protocol and emphasizing safety and product validation.

Introduction and Significance

Saccharin, discovered in 1879, is one of the oldest and most well-known artificial sweeteners, estimated to be 300-500 times sweeter than sucrose.[1] Its primary application has been in the food and beverage industry as a non-caloric sugar substitute, making it a key ingredient in diabetic-friendly and diet products.[2] The stability of saccharin under a wide range of temperatures and pH conditions further enhances its utility in processed foods.[2]

Beyond its role as a sweetener, the saccharin scaffold has emerged as a privileged structure in medicinal chemistry and drug development. Recent research has highlighted its potential as a potent inhibitor of biological targets, including:

-

Carbonic Anhydrase (CA) Inhibition: Saccharin and its derivatives have been shown to selectively bind to and inhibit Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in various aggressive cancers.[3] CA IX plays a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and metastasis.[3] This makes saccharin a valuable lead compound for the structure-based design of novel anti-cancer therapies.[3][4]

-

Antimicrobial Properties: Emerging studies indicate that saccharin possesses antimicrobial properties. It has been shown to inhibit bacterial growth, disrupt the formation of biofilms that protect bacteria from antibiotics, and damage bacterial cell walls.[1][5] This opens new avenues for developing saccharin-based agents to combat drug-resistant bacteria.[1]

Given the expanding therapeutic interest in saccharin derivatives, the development of diverse and efficient synthetic routes is of paramount importance. This document outlines a proposed protocol for the synthesis of saccharin via the intramolecular cyclization of 2-(cyanomethyl)benzene-1-sulfonamide, providing a valuable alternative to classical methods.

Proposed Reaction Mechanism and Scientific Rationale

The conversion of 2-(cyanomethyl)benzene-1-sulfonamide to saccharin involves two key transformations: the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular condensation (lactamization) to form the five-membered heterocyclic ring of saccharin. This process can be achieved in a one-pot reaction under acidic conditions.

Step 1: Acid-Catalyzed Hydrolysis of the Nitrile The reaction is initiated by the protonation of the nitrile nitrogen, which renders the carbon atom highly electrophilic. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps convert the initial imidic acid intermediate into an amide. Under sustained heating in strong aqueous acid, this amide undergoes further hydrolysis to yield the corresponding carboxylic acid intermediate, 2-(carboxy)benzene-1-sulfonamide, releasing an ammonium ion.

Step 2: Intramolecular Cyclization (Lactamization) The sulfonamide nitrogen of the 2-(carboxy)benzene-1-sulfonamide intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This cyclization step, driven by heat, results in the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form the stable, five-membered lactam ring characteristic of saccharin. The acidic environment serves as a catalyst for this dehydration step.

The overall proposed transformation is depicted below.

Caption: Proposed reaction pathway for saccharin synthesis.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

2-(Cyanomethyl)benzene-1-sulfonamide: This is the primary starting material. While specific toxicity data is not widely available, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[7][8] It is a sulfonamide and a nitrile; compounds in these classes can have varying levels of toxicity.

-

Sulfuric Acid (Concentrated): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[6] Handle with extreme caution and always add acid to water, never the other way around.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[9] Handle with care, especially when preparing solutions, as the process is exothermic.

-

Waste Disposal: All chemical waste, including aqueous and organic filtrates, should be disposed of in appropriately labeled waste containers according to institutional and local regulations.[6]

Experimental Protocol

This protocol details the synthesis of saccharin from 2-(cyanomethyl)benzene-1-sulfonamide on a laboratory scale.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-(Cyanomethyl)benzene-1-sulfonamide (Precursor) | 250 mL Round-bottom flask |

| Sulfuric Acid (H₂SO₄), concentrated (98%) | Reflux condenser |

| Deionized Water (H₂O) | Magnetic stirrer and stir bar |

| Sodium Hydroxide (NaOH) | Heating mantle with temperature control |

| Hydrochloric Acid (HCl), concentrated (37%) | Separatory funnel |

| Ethyl Acetate (EtOAc) | Büchner funnel and filter flask |

| Anhydrous Magnesium Sulfate (MgSO₄) | pH paper or pH meter |

| Celite® (for filtration, optional) | Rotary evaporator |

| TLC plates (silica gel 60 F₂₅₄) | Melting point apparatus |

Step-by-Step Procedure

The workflow for the synthesis and purification is outlined below.

Caption: Experimental workflow for saccharin synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(cyanomethyl)benzene-1-sulfonamide (e.g., 5.0 g, 1.0 equiv).

-

Acid Addition: In a fume hood, carefully and slowly add 50 mL of a 50% (v/v) aqueous sulfuric acid solution to the flask. The addition may be exothermic.

-

Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (approximately 110-120 °C) with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture, quenching it with water, neutralizing with sodium bicarbonate, and extracting with ethyl acetate. Spot this against the starting material on a TLC plate and elute with a suitable solvent system (e.g., 70:30 Ethyl Acetate:Hexane). The reaction is complete when the starting material spot is no longer visible.

-

Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the acidic reaction mixture into a beaker containing approximately 200 g of crushed ice. This will cause the crude saccharin to precipitate out of the solution.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.[10] Wash the solid with several portions of cold deionized water to remove any residual acid.

-

Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator or a vacuum oven at 50-60 °C to a constant weight.

Purification Protocol

The primary method for purifying the crude saccharin is recrystallization.[11]

-

Transfer the crude, dry saccharin to an Erlenmeyer flask.

-